- Old Concepts, New Application - Additive-Free Hydrogenation of Nitriles Catalyzed by an Air Stable Alkyl Mn(I) ComplexAdvanced Synthesis & Catalysis, 2019, 361(23), 5412-5420,
Cas no 929-73-7 (Dodecylamine Hydrochloride)

Dodecylamine Hydrochloride structure
商品名:Dodecylamine Hydrochloride
Dodecylamine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- dodecylammonium chloride
- Dodecylamine Hydrochloride
- dodecan-1-amine,hydrochloride
- Laurylamine Hydrochloride
- dodecanamine hydrochloride
- Dodecan-1-amine Hydrochloride
- n-Dodecylamine hydrochloride
- Dodecylamine, hydrochloride
- 1-Dodecanamine, hydrochloride (1:1)
- 1V1470J2MF
- Armeen 12d hydrochloride
- Dodecylamine HCl
- Dodecyl-Ammonium Chloride
- 1-dodecanamine hydrochloride
- DSSTox_CID_24322
- DSSTox_RID_80153
- DSSTox_GSID_44322
- 1-Aminododecane hydrochloride
- Dodecylamine hydrochloride, 99%
- TWFQJFPTTMIETC-
- 1-Dodecanamine, hydrochloride (9CI)
- Dodecylamine, hydrochloride (8CI)
- Laurylammonium chloride
- n-Dodecylammonium chloride
- A805210
- Tox21_301702
- dodecan-1-amine;hydrochloride
- AS-58765
- D1452
- Z104474358
- 1-DODECANAMINE, HYDROCHLORIDE
- MFCD00042017
- CAS-929-73-7
- LAURAMINE HYDROCHLORIDE
- CHEMBL113050
- AKOS009031395
- NCGC00257552-01
- Q27252928
- DTXCID7024322
- EN300-19586
- DTXSID9044322
- 1-Dodecylamine hydrochloride
- 929-73-7
-
- MDL: MFCD00042017
- インチ: 1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H
- InChIKey: TWFQJFPTTMIETC-UHFFFAOYSA-N
- ほほえんだ: Cl.NCCCCCCCCCCCC
- BRN: 3553943
計算された属性
- せいみつぶんしりょう: 221.19100
- どういたいしつりょう: 221.191
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 10
- 複雑さ: 81.2
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 26
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 186-188°C
- ふってん: 258.6°Cat760mmHg
- フラッシュポイント: 100.4°C
- PSA: 26.02000
- LogP: 5.36830
- ようかいせい: 未確定
Dodecylamine Hydrochloride セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H315-H319
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険カテゴリコード: 36/37/38-22
- セキュリティの説明: S24/25
- RTECS番号:JR6750000
-
危険物標識:
- リスク用語:R36/37/38; R22
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- TSCA:Yes
Dodecylamine Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM344082-25g |
Dodecylamine HCl |
929-73-7 | 95%+ | 25g |
$57 | 2023-02-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68055-5g |
Dodecan-1-amine hydrochloride |
929-73-7 | ≥98% | 5g |
¥78.0 | 2023-09-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | CD802-25g |
Dodecylamine Hydrochloride |
929-73-7 | 98.0%(T) | 25g |
¥460.0 | 2022-05-30 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1452-25G |
Dodecylamine Hydrochloride |
929-73-7 | >98.0%(T) | 25g |
¥210.00 | 2024-04-15 | |
Enamine | EN300-19586-0.25g |
dodecan-1-amine hydrochloride |
929-73-7 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | CD802-5g |
Dodecylamine Hydrochloride |
929-73-7 | 98.0%(T) | 5g |
¥150.0 | 2022-05-30 | |
eNovation Chemicals LLC | D757693-500g |
DODECYLAMINE HYDROCHLORIDE |
929-73-7 | 98.0% | 500g |
$475 | 2024-06-07 | |
BAI LING WEI Technology Co., Ltd. | R67714302-10mg-10mg |
Dodecylamine Hydrochloride |
929-73-7 | 10mg |
¥225 | 2023-11-24 | ||
1PlusChem | 1P003QCG-25g |
Dodecylamine hydrochloride |
929-73-7 | 98% | 25g |
$21.00 | 2025-02-20 | |
Enamine | EN300-19586-25g |
dodecan-1-amine hydrochloride |
929-73-7 | 95% | 25g |
$113.0 | 2023-09-17 |
Dodecylamine Hydrochloride 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: (OC-6-22)-Tricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]methylm… Solvents: Toluene ; 18 h, 50 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Silver , Titania Solvents: 1,4-Dioxane ; 24 h, 40 bar, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
リファレンス
- Recyclable Silver-Catalyzed Selective Hydrogenation of Imides to Primary Amines via Dual C-N Bond CleavageOrganic Letters, 2023, 25(17), 3066-3071,
ごうせいかいろ 3
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Stereoisomer of [2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… Solvents: Isopropanol ; 3 h, 30 bar, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; acidified, rt
リファレンス
- Mild and selective hydrogenation of aromatic and aliphatic (di)nitriles with a well-defined iron pincer complexNature Communications, 2014, 5,,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Zinc triflate , (TB-5-12)-Tetracarbonyl[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2… Solvents: Cyclohexane ; 20 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt
リファレンス
- Tandem Fe/Zn or Fe/In Catalysis for the Selective Synthesis of Primary and Secondary Amines via Selective Reduction of Primary AmidesChemCatChem, 2022, 14(9),,
ごうせいかいろ 6
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Titanium isopropoxide Solvents: Toluene ; 24 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
リファレンス
- Straightforward access to cyclic amines by dinitriles reductionTetrahedron, 2014, 70(4), 975-983,
ごうせいかいろ 8
ごうせいかいろ 9
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Sodium triethylborohydride Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Hydrogen ; 12 h, 20 bar, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrogen ; 12 h, 20 bar, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
リファレンス
- Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of NitrilesACS Catalysis, 2018, 8(10), 9125-9130,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 10 min, rt
1.2 Solvents: Methanol ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Solvents: Methanol ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol
リファレンス
- A convenient method for the preparation of primary amines using tritylamineTetrahedron Letters, 2005, 46(8), 1357-1360,
ごうせいかいろ 12
はんのうじょうけん
リファレンス
- Synthesis and bactericidal activity of salts of higher aliphatic aminesKhimiko-Farmatsevticheskii Zhurnal, 1983, 17(6), 675-9,
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , (OC-6-33)-Bromotricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]ma… Solvents: Toluene ; 18 h, 50 bar, 100 °C
リファレンス
- Hydrogenation of Nitriles and Ketones Catalyzed by an Air-Stable Bisphosphine Mn(I) ComplexOrganic Letters, 2018, 20(22), 7212-7215,
ごうせいかいろ 16
ごうせいかいろ 17
はんのうじょうけん
1.1 Reagents: Hydrogen , Ammonia Catalysts: 2365462-76-4 (γ-Al2O3 supported) Solvents: Water ; 20 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
リファレンス
- General synthesis of primary amines via reductive amination employing a reusable nickel catalystNature Catalysis, 2019, 2(1), 71-77,
ごうせいかいろ 18
はんのうじょうけん
1.1 Reagents: Pinacolborane Catalysts: Cobalt(1+), [2,6-bis[[bis(1-methylethyl)phosphino-κP]methylamino]phenyl-κC]nitro… Solvents: Benzene ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
リファレンス
- Synthesis, Characterization, and Catalytic Reactivity of {CoNO}8 PCP Pincer ComplexesOrganometallics, 2020, 39(14), 2594-2601,
ごうせいかいろ 19
はんのうじょうけん
リファレンス
- A headgroup linker perturbs pKa via acyl chain migration: designing base-labile supramolecular assembliesChemical Communications (Cambridge, 2018, 54(34), 4282-4285,
ごうせいかいろ 20
はんのうじょうけん
リファレンス
- Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocyclesChemical Communications (Cambridge, 2005, (46), 5751-5753,
Dodecylamine Hydrochloride Raw materials
- Benzenemethanamine, N-dodecyl-α,α-diphenyl-
- 1H-Isoindole-1,3(2H)-dione, 2-dodecyl-
- Undecyl cyanide
- Dodecanamide
- Dodecanal
- Dodecylamine
Dodecylamine Hydrochloride Preparation Products
Dodecylamine Hydrochloride 関連文献
-
D. Jura?in,M. Vincekovi?,A. Pustak,I. ?mit,M. Bujan,N. Filipovi?-Vincekovi? Soft Matter 2013 9 3349
-
Andrew Dolan,Rob Atkin,Gregory G. Warr Chem. Sci. 2015 6 6189
-
Adel A. Ismail,Detlef W. Bahnemann J. Mater. Chem. 2011 21 11686
-
Yuhang Cui,Li Yang,Xuejiao Wu,Jidong Deng,Xiaoli Zhang,Jinbao Zhang J. Mater. Chem. C 2022 10 16629
-
Xiao Liu,Xiaobo Li,Zaihong Guan,Jian Liu,Jiao Zhao,Yan Yang,Qihua Yang Chem. Commun. 2011 47 8073
-
Nils A. Bongartz,John W. Goodby Chem. Commun. 2010 46 6452
-
Ji-Sheng Yu,Fu-Gen Wu,Yu Zhou,Yan-Zhen Zheng,Zhi-Wu Yu Phys. Chem. Chem. Phys. 2012 14 8506
-
R. Collison,A. S. C. Lawrence Trans. Faraday Soc. 1959 55 662
-
9. Kinetic study of the protolysis of benzoic acid derivatives in a micelle of dodecylammonium chlorideTeruyo Isoda,Miyuki Yamasaki,Hiroshige Yano,Shoji Harada J. Chem. Soc. Faraday Trans. 1997 93 449
-
D. G. Papageorgiou,E. Roumeli,K. Chrissafis,Ch. Lioutas,K. Triantafyllidis,D. Bikiaris,A. R. Boccaccini Phys. Chem. Chem. Phys. 2014 16 4830
929-73-7 (Dodecylamine Hydrochloride) 関連製品
- 2783-17-7(1,12-Diaminododecane)
- 646-25-3(1,10-Diaminodecane)
- 646-24-2(1,9-Diaminononane)
- 646-19-5(Heptane-1,7-diamine)
- 124-30-1(Octadecan-1-amine)
- 14130-05-3(1-Aminononadecane)
- 14130-06-4(1-Docosanamine)
- 2016-42-4(Tetradecanamine)
- 373-44-4(1,8-Diaminooctane)
- 465513-79-5(Ethyl 2-[2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]-4,5-dimethylthiophene-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:929-73-7)Dodecylamine Hydrochloride

清らかである:99%
はかる:500g
価格 ($):293.0